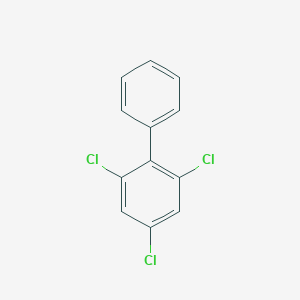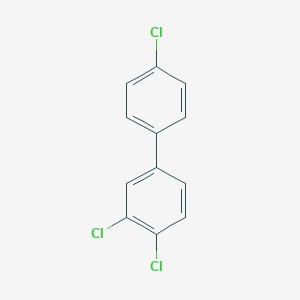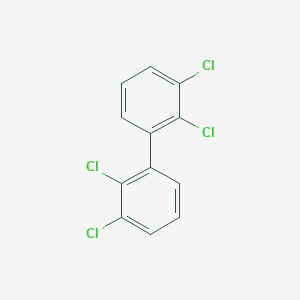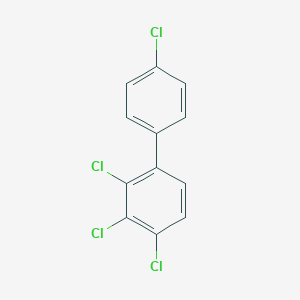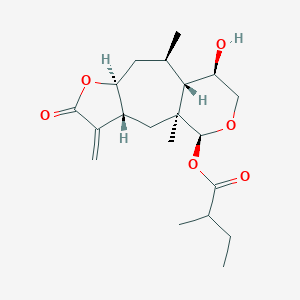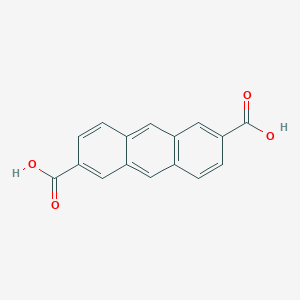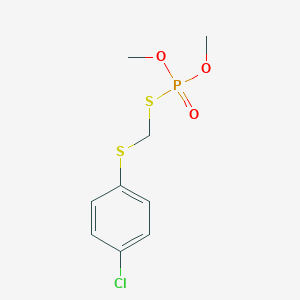
O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate” is a chemical compound with the molecular formula C9H12ClO3PS2 and a molecular weight of 298.7 g/mol. It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
While specific synthesis methods for “O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate” were not found, there are general methods for synthesizing phosphorothioate compounds. For instance, the enzymatic synthesis of PS-oligos allows for the preparation of PS-oligonucleotides of RP-configuration at each phosphorothioate linkage due to the stereoselectivity of all DNA and RNA polymerases identified to date .
Molecular Structure Analysis
The SMILES string representation of this compound is O=P(OC)(OC)SC1=CC=C(Cl)C=C1 . This provides a textual representation of the compound’s molecular structure.
Applications De Recherche Scientifique
Bioremediation of Organophosphate Pesticides
A review on the bioremediation of methyl parathion, an organophosphate pesticide similar in structure to the compound , highlighted the use of soil bacteria for degradation. This approach offers a sustainable method to mitigate environmental contamination by organophosphates (Bara et al., 2017).
Detection and Toxicity of Organophosphate Pesticides
Research on the electrochemical detection of Diazinon, another organophosphate, underscores the need for precise and fast methods to monitor these compounds in the environment, due to their toxicity to humans and non-target species. This indicates a broader concern for the detection of organophosphates, including "O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate" (Lohrasbi‐Nejad, 2022).
Organophosphate Pharmacodynamics
A study on pharmacologic approaches to protect against radiation-induced damage discussed the use of phosphorothioate agents as radioprotectors, showing the potential medical applications of organophosphorus compounds in mitigating radiation effects (Weiss, 1997).
Antisense Oligonucleotides and Organophosphorus Chemistry
The application of oligodeoxynucleotides, including phosphorothioates, in modulating gene expression for therapeutic purposes illustrates the biomedical relevance of organophosphorus chemistry. This field involves designing molecules to interfere with genetic disorders, indicating potential research avenues for "O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate" in gene therapy (Stein & Cohen, 1988).
Safety And Hazards
This compound is classified as Acute Tox. 2 Dermal and Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H301 (Toxic if swallowed) and H310 (Fatal in contact with skin). The precautionary statements include P262 (Do not get in eyes, on skin, or on clothing), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P302 + P352 + P310 (IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
1-chloro-4-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO3PS2/c1-12-14(11,13-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIJDUZGOXCCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCSC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994040 |
Source


|
| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate | |
CAS RN |
7332-32-3 |
Source


|
| Record name | PO-Methyltrithion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

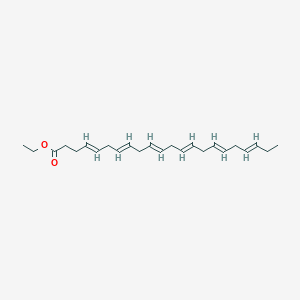

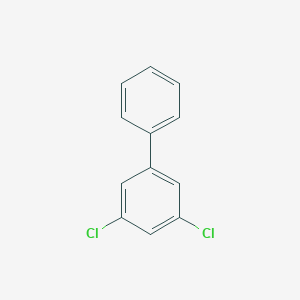
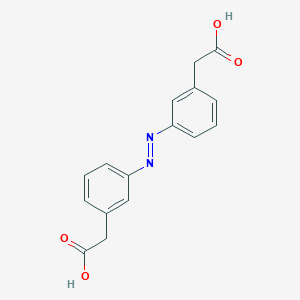
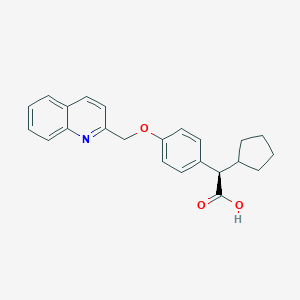
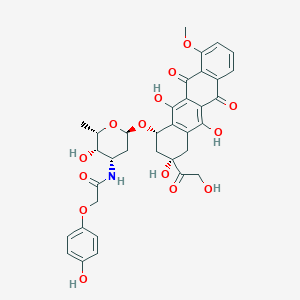
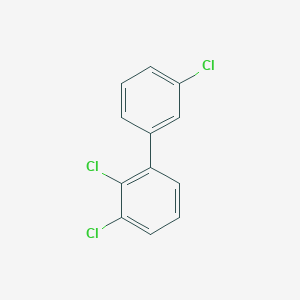
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
